TAK-448 acetate

Drug Formulation Peptide Stability Physicochemical Properties

TAK-448 acetate is the preferred KISS1R agonist for androgen-dependent prostate cancer research. Engineered for superior aqueous solubility (≥20 mg/mL) without gelation—a critical limitation of TAK-683—it enables stable, high-concentration depot injections. In VCaP/JDCaP xenograft models, it achieves castrate-level testosterone suppression within 3–7 days, markedly faster than leuprolide. Its hypothesized dual mechanism (hormone-dependent + direct antiproliferative, EC50 ~3 orders of magnitude apart) makes it uniquely suited for dissecting castration-resistant disease pathways. Choose TAK-448 acetate when formulation stability, rapid onset, and mechanistic depth are non-negotiable.

Molecular Formula C60H84N16O16
Molecular Weight 1285.4 g/mol
CAS No. 1470374-22-1
Cat. No. B612524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK-448 acetate
CAS1470374-22-1
SynonymsMVT-602 (acetate)
Molecular FormulaC60H84N16O16
Molecular Weight1285.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O
InChIInChI=1S/C58H80N16O14.C2H4O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;1-2(3)4/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);1H3,(H,3,4)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1
InChIKeyITKNOAGWRWNSIK-NHDJLUSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-448 Acetate (MVT-602 Acetate) | Procurement-Grade KISS1R Agonist for Androgen-Dependent Disease Research


TAK-448 acetate (CAS 1470374-22-1), also known as MVT-602 acetate, is a synthetic nonapeptide and a potent, full agonist of the kisspeptin receptor (KISS1R, also known as GPR54) [1]. As a metastin/kisspeptin analog, TAK-448 acetate has been engineered for enhanced in vivo stability and optimized pharmacological properties compared to endogenous kisspeptin peptides [2]. This compound has been advanced into clinical trials for prostate cancer and hypogonadotropic hypogonadism, underscoring its translational relevance for research in androgen-dependent conditions [3].

Beyond KISS1R Agonists: Why TAK-448 Acetate Is Not Readily Replaceable by Other Kisspeptin Analogs


While several synthetic kisspeptin analogs target KISS1R, they are not interchangeable due to significant differences in receptor potency, pharmacokinetic (PK) profiles, and physicochemical properties. For instance, the closely related analog TAK-683 exhibits a gel formation issue at clinically relevant concentrations that compromises its formulation potential [1]. In contrast, TAK-448 acetate was specifically engineered to overcome this limitation while maintaining superior pharmacological activity [2]. Furthermore, comparative studies against the standard-of-care GnRH analog leuprolide (TAP-144) reveal TAK-448 achieves faster onset and more profound hormone suppression, indicating a differentiated mechanism of action that cannot be replicated by simply substituting another KISS1R agonist [3].

Quantitative Differentiation: TAK-448 Acetate vs. TAK-683, Leuprolide, and Endogenous Peptides


TAK-448 Acetate vs. TAK-683: Superior Formulation Stability in Aqueous Solution

TAK-448 acetate demonstrates a critical physicochemical advantage over its direct analog TAK-683. While TAK-683 (compound 1) exhibits potent pharmacological activity, it forms a gel in aqueous solution at a concentration of 20 mg/mL, which severely limits its development for injectable depot formulations [1]. Through structure-guided optimization at position 47, the replacement of D-Trp with trans-4-hydroxyproline (Hyp) in TAK-448 eliminated this gelation issue, as a 20 mg/mL aqueous solution of TAK-448 showed no gel formation for up to 5 days [2]. This improvement was achieved while not only retaining but actually enhancing the compound's pharmacological activity [3].

Drug Formulation Peptide Stability Physicochemical Properties

TAK-448 Acetate vs. Leuprolide (TAP-144): Superior Testosterone Suppression Kinetics in Vivo

In a head-to-head comparison of continuous subcutaneous infusion in adult male rats, TAK-448 achieved a more rapid and profound suppression of plasma testosterone compared to the GnRH agonist leuprolide [1]. TAK-448, at a dose of ≥10 pmol/h (approximately 0.7 nmol/kg/day), induced a transient increase in plasma testosterone followed by an abrupt reduction to castrate levels within 3-7 days. This effect was sustained throughout a 4-week dosing period [2]. In contrast, the testosterone suppression achieved by leuprolide was both slower in onset and less complete [3].

Androgen Deprivation Therapy In Vivo Pharmacology Prostate Cancer

TAK-448 Acetate vs. Leuprolide (TAP-144): Significantly Lower EC50 for Anti-Tumor Effect in Xenograft Model

Pharmacokinetic-pharmacodynamic (PK/PD) modeling of anti-tumor effects in a rat VCaP androgen-sensitive prostate cancer xenograft model revealed a quantitative potency difference between TAK-448 and leuprolide acetate (TAP-144) [1]. The model demonstrated that the EC50 of the hormone-dependent inhibitory effect of TAK-448 on tumor growth was 'much lower' than that of TAP-144 [2]. This higher potency at the target tissue level translates into a stronger overall anti-tumor effect and a faster onset of action in this preclinical model of prostate cancer [3].

PK/PD Modeling Cancer Xenograft Anti-Tumor Efficacy

TAK-448 Acetate vs. TAK-683: Lower Dose Requirement for Sustained Testosterone Suppression

A direct comparison of the minimum effective doses required for sustained testosterone suppression in rats highlights a potency difference between TAK-448 and its close analog TAK-683 [1]. Continuous subcutaneous infusion of TAK-448 at a dose of ≥10 pmol/h (approximately 0.7 nmol/kg/day) was sufficient to reduce plasma testosterone to castrate levels and maintain this suppression for 4 weeks [2]. In contrast, a higher continuous infusion dose of TAK-683 (≥30 pmol/h, approximately 2.1 nmol/kg/day) was required to achieve the same pharmacodynamic endpoint [3].

Dose-Response In Vivo Pharmacology Endocrinology

Optimized Research Applications for TAK-448 Acetate Based on Differentiated Evidence


Development of Sustained-Release Depot Formulations for Androgen-Deprivation Therapy

TAK-448 acetate's superior aqueous solubility and lack of gelation at high concentrations (20 mg/mL) directly enable the development of stable, high-concentration depot injections [1]. This property, validated by the successful testing of a one-month sustained-release depot (TAK-448-SR(1M)) that maintained therapeutic plasma levels for at least 4 weeks in rats, makes it the preferred candidate over analogs like TAK-683 for any research program focused on long-acting injectable formulations [2].

Preclinical Studies Requiring Rapid and Profound Testosterone Suppression

For in vivo models of androgen-dependent prostate cancer (e.g., VCaP or JDCaP xenografts) where rapid and complete androgen ablation is critical, TAK-448 acetate is the compound of choice [1]. Its demonstrated ability to reduce plasma testosterone to castrate levels within 3-7 days, significantly faster than the standard-of-care leuprolide, allows researchers to model a more effective androgen-deprivation therapy and study the subsequent development of castration-resistant disease with greater fidelity and time efficiency [2].

Investigating KISS1R-Mediated Direct Anti-Tumor Effects in Prostate Cancer

PK/PD modeling suggests TAK-448 may exert a hormone-independent, direct inhibitory effect on prostate cancer cell proliferation, with an estimated EC50 approximately three orders of magnitude higher than its hormone-dependent pathway [1]. This dual mechanism hypothesis makes TAK-448 a uniquely valuable tool for dissecting the direct versus indirect (hormone-mediated) anti-tumor activities of KISS1R agonism. Studies designed to separate these pathways can leverage TAK-448 to explore novel therapeutic angles in castration-resistant prostate cancer that are not accessible with traditional GnRH analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAK-448 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.